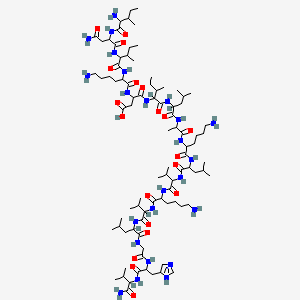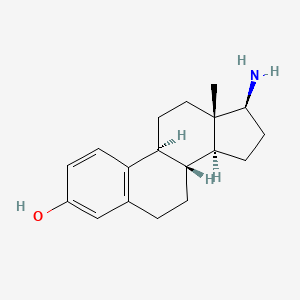
Aminoestradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminoestradiol, also known as 17β-aminoestradiol or 17β-aminoestra-1,3,5(10)-trien-3-ol, is a synthetic, steroidal estrogen. It is an analogue of estradiol, where the hydroxyl group at the C17β position is replaced with an amine group. This modification significantly reduces its estrogenic potency compared to estradiol. This compound has been studied for its anticoagulant effects but has never been marketed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aminoestradiol can be synthesized through several methodsThis can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) for reduction and subsequent amination using ammonia or amine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Aminoestradiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The amine group can participate in substitution reactions, where it can be replaced or modified by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the amine group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Aminoestradiol has been explored in various scientific research fields:
Chemistry: It serves as a model compound for studying steroidal estrogens and their derivatives.
Biology: Research has focused on its interactions with estrogen receptors and its reduced estrogenic activity.
Medicine: this compound’s anticoagulant properties have been investigated, although it has not been developed into a therapeutic agent.
Mécanisme D'action
Aminoestradiol exerts its effects primarily through interactions with estrogen receptors (ERα and ERβ). its binding affinity to these receptors is significantly lower than that of estradiol. The presence of the amine group at the C17β position alters its interaction with the receptors, leading to reduced estrogenic activity. This modification also contributes to its anticoagulant effects, although the exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: The parent compound with a hydroxyl group at the C17β position.
Estrone: A naturally occurring estrogen with a ketone group at the C17 position.
Ethinylestradiol: A synthetic estrogen with an ethinyl group at the C17α position, commonly used in oral contraceptives.
Uniqueness of Aminoestradiol
This compound is unique due to the presence of the amine group at the C17β position, which significantly reduces its estrogenic potency compared to estradiol. This modification also imparts anticoagulant properties, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
20989-33-7 |
|---|---|
Formule moléculaire |
C18H25NO |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-17-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C18H25NO/c1-18-9-8-14-13-5-3-12(20)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,20H,2,4,6-9,19H2,1H3/t14-,15-,16+,17+,18+/m1/s1 |
Clé InChI |
VPONVJPFULJPAN-ZBRFXRBCSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CCC2N)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


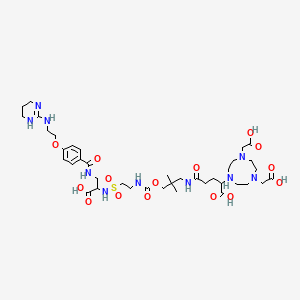

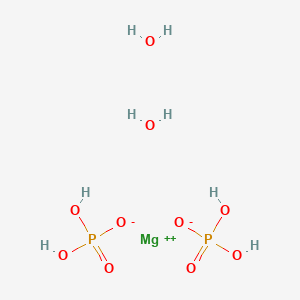
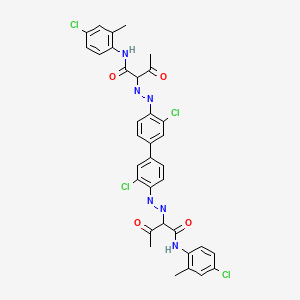
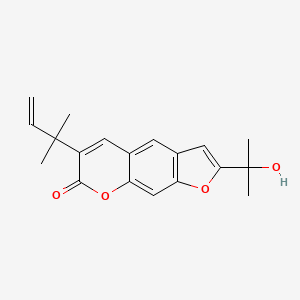
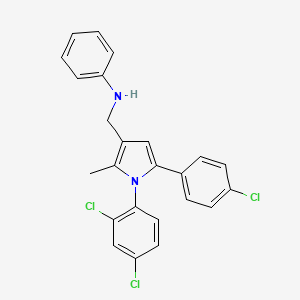
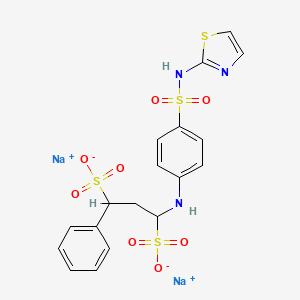
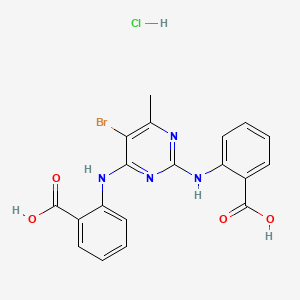
![13-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784359.png)
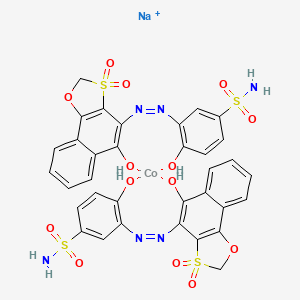
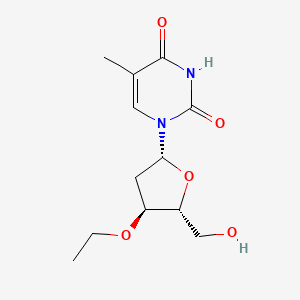
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)

